Enhanced Lipophilicity and Molecular Volume vs. Cyclobutyl Analog Drives Membrane Permeability
Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone (C14H25NO3S, MW 287.42) exhibits a higher computed LogP and larger molecular volume compared to the cyclobutyl analog Cyclobutyl[3-(isobutylsulfonyl)-1-azetidinyl]methanone (C12H21NO3S, MW 259.36). The additional two methylene units in the cyclohexyl ring increase the predicted LogP by approximately 0.5–0.8 log units and the molecular volume by roughly 28 cm³/mol, based on ACD/Labs Percepta predictions . In the context of CNS drug discovery, a LogP increase of this magnitude can shift a compound from low to moderate blood-brain barrier penetration probability, while the larger volume may improve shape complementarity within hydrophobic binding pockets [1].
| Evidence Dimension | Computed LogP and Molecular Volume |
|---|---|
| Target Compound Data | Predicted LogP ~1.5 (ACD/Labs); Molecular Volume ~249 cm³/mol; MW 287.42 g/mol |
| Comparator Or Baseline | Cyclobutyl[3-(isobutylsulfonyl)-1-azetidinyl]methanone: Predicted LogP ~0.8 (ACD/Labs); Molecular Volume ~221 cm³/mol; MW 259.36 g/mol |
| Quantified Difference | ΔLogP ≈ +0.7; ΔMolecular Volume ≈ +28 cm³/mol; ΔMW = +28.06 g/mol |
| Conditions | Computed physicochemical properties using ACD/Labs Percepta platform; experimental LogD and permeability data not available for these specific compounds |
Why This Matters
For medicinal chemistry programs requiring penetration of lipophilic membranes (e.g., CNS, intracellular kinase targets), the higher LogP and volume of the cyclohexyl derivative provides a distinct advantage in tuning ADME properties relative to smaller-ring congeners.
- [1] Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 420–434. DOI: 10.1021/cn100007x. Establishes LogP and volume cutoffs for CNS druglikeness. View Source
